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Compound of Interest

Compound Name: 4-Bromo-2-phenylthiazole

Cat. No.: B174040 Get Quote

An In-depth Technical Guide to 4-Bromo-2-phenylthiazole

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and synthetic methodologies related to 4-Bromo-2-
phenylthiazole. It is intended for researchers, scientists, and professionals involved in

chemical synthesis and drug development.

Molecular Structure and Properties
4-Bromo-2-phenylthiazole is a substituted heterocyclic compound featuring a phenyl group

attached to a brominated thiazole ring. Its chemical identity and key computed properties are

summarized below.

Physicochemical Data
The quantitative properties of 4-Bromo-2-phenylthiazole are essential for its application in

research and development. The data has been compiled from various chemical databases.[1]

[2]
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Property Value

Molecular Formula C₉H₆BrNS

Molecular Weight 240.12 g/mol [1]

IUPAC Name 4-bromo-2-phenyl-1,3-thiazole[1]

CAS Number 141305-40-0[1]

Monoisotopic Mass 238.94043 Da[1][2]

Canonical SMILES C1=CC=C(C=C1)C2=NC(=CS2)Br[2]

InChI Key XGBWZNGTYRKKFE-UHFFFAOYSA-N[1][2]

XLogP3-AA 3.6[1][2]

Topological Polar Surface Area 41.1 Å²[1][2]

Hydrogen Bond Donor Count 0[1]

Hydrogen Bond Acceptor Count 2[2]

Heavy Atom Count 12[2]

Molecular Visualization
The two-dimensional chemical structure of 4-Bromo-2-phenylthiazole is depicted below,

illustrating the arrangement of the phenyl and bromo substituents on the thiazole core.

Caption: 2D structure of 4-Bromo-2-phenylthiazole.

Experimental Protocols
The synthesis of substituted thiazoles is a fundamental process in heterocyclic chemistry. While

a specific, detailed protocol for 4-Bromo-2-phenylthiazole is not readily available, a general

approach can be outlined based on established methods like the Hantzsch thiazole synthesis,

followed by characterization.

Synthesis of the 2-Phenylthiazole Core
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The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.[3] It typically

involves the condensation of an α-haloketone with a thioamide.[3] A general procedure to

obtain a precursor like 2-amino-4-phenylthiazole, which could then be further modified, is as

follows.

Materials:

2-Bromoacetophenone

Thiourea

Methanol

5% Sodium Carbonate (Na₂CO₃) solution

Deionized Water

Procedure:

Combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) in a round-

bottom flask.[3]

Add methanol as the solvent and a magnetic stir bar.[3]

Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[3]

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

After completion, allow the solution to cool to room temperature.[3]

Pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution to precipitate the

product.[3]

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized

water to remove salts.[3]

The crude product (2-amino-4-phenylthiazole) can be purified by recrystallization from a

suitable solvent like ethanol.[4]
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Note: The synthesis of 4-Bromo-2-phenylthiazole would require subsequent steps, such as a

Sandmeyer-type reaction to replace the amino group with a bromine atom, or starting with a

different set of precursors where the bromine is already incorporated.

Characterization Techniques
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic

and analytical methods is employed.

General Workflow:

Purification: The crude product from the synthesis is purified, typically by recrystallization or

column chromatography.[5]

Structural Confirmation: The purified compound is subjected to various analytical techniques

to confirm its structure.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to

determine the chemical environment of the hydrogen and carbon atoms, confirming the

connectivity of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in

the molecule by detecting their characteristic vibrational frequencies.[4][5]

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule,

confirming its molecular weight and isotopic pattern, which is particularly useful due to the

presence of bromine.[4]

Purity and Physical Properties:

Melting Point Analysis: A sharp and defined melting point range indicates a high degree of

purity.[6]

Elemental Analysis: This technique determines the percentage composition of elements

(C, H, N, S, Br) in the sample, which should match the theoretical values for C₉H₆BrNS.[6]
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Caption: General workflow for synthesis and characterization.

Biological Relevance and Applications
While specific signaling pathways for 4-Bromo-2-phenylthiazole are not extensively

documented, the 2-phenylthiazole scaffold is of significant interest in medicinal chemistry.

Derivatives of this structure are known to exhibit a range of biological activities.[3][7]
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One notable application is in the development of antifungal agents that target the enzyme

lanosterol 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of

ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts

membrane integrity, leading to fungal cell death. The phenylthiazole core serves as a key

structural motif in several CYP51 inhibitors.[7]
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Caption: Inhibition of CYP51 by 2-phenylthiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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